molecular formula C11H7ClF3N3OS B11169090 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11169090
M. Wt: 321.71 g/mol
InChI Key: YEELERVFWAIODM-UHFFFAOYSA-N
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Description

This compound, also referred to as compound 26 in , is a 1,3,4-thiadiazole derivative featuring a 4-chlorophenyl group attached to an acetamide backbone and a trifluoromethyl (-CF₃) substituent at the 5-position of the thiadiazole ring. Its molecular formula is C₁₁H₇ClF₃N₃OS, with a molecular weight of 333.71 g/mol (estimated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C11H7ClF3N3OS

Molecular Weight

321.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H7ClF3N3OS/c12-7-3-1-6(2-4-7)5-8(19)16-10-18-17-9(20-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)

InChI Key

YEELERVFWAIODM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides react with trifluoromethyl-containing carbonyl compounds under acidic conditions to form the thiadiazole ring. For example, trifluoroacetic acid hydrazide reacts with carbon disulfide in the presence of hydrochloric acid, followed by cyclization with phosphorus oxychloride (POCl₃). The reaction proceeds via the intermediate formation of a thiosemicarbazone, which undergoes intramolecular cyclization to yield the thiadiazole core.

Reaction Conditions :

  • Solvent: Ethanol or aqueous HCl

  • Temperature: 80–100°C

  • Time: 4–6 hours

Alternative Route Using Hydrazine and Carbonyl Compounds

Hydrazine hydrate reacts with methyl trifluoropyruvate to form a hydrazone intermediate, which is treated with thionyl chloride (SOCl₂) to induce cyclization. This method avoids the use of carbon disulfide and is noted for higher regioselectivity.

Key Insight :
The trifluoromethyl group’s electron-withdrawing nature stabilizes the thiadiazole ring, facilitating isolation yields of 70–85%.

Preparation of 2-(4-Chlorophenyl)Acetyl Chloride

The 2-(4-chlorophenyl)acetyl moiety is introduced via amide coupling. The carboxylic acid precursor is activated to its acyl chloride form:

Synthesis of 2-(4-Chlorophenyl)Acetic Acid

4-Chlorophenylacetic acid is synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride, followed by hydrolysis. Alternative routes include Grignard reactions using 4-chlorophenylmagnesium bromide and carbon dioxide.

Conversion to Acyl Chloride

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene. Excess reagent is removed under reduced pressure to yield 2-(4-chlorophenyl)acetyl chloride as a pale-yellow liquid.

Typical Yield : 90–95%

Amide Coupling Strategies

The final step involves coupling 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-(4-chlorophenyl)acetyl chloride. Two predominant methods are employed:

Schotten-Baumann Reaction

The amine is suspended in a biphasic system (water/dichloromethane) with sodium hydroxide. The acyl chloride is added dropwise at 0–5°C, and the mixture is stirred for 1–2 hours. The organic layer is separated, washed with dilute HCl, and dried over sodium sulfate.

Advantages :

  • Rapid reaction kinetics

  • High purity due to phase separation

Yield : 80–88%

Coupling Agents in Anhydrous Media

In anhydrous DMF or THF, the amine reacts with the acyl chloride in the presence of triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Alternatively, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhance efficiency.

Optimized Conditions :

  • Molar ratio (amine:acyl chloride): 1:1.1

  • Temperature: 25°C

  • Time: 12–24 hours

Yield : 75–82%

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) to afford needle-like crystals. Differential scanning calorimetry (DSC) confirms a melting point of 162–164°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 2H, CH₂), 2.45 (s, 1H, NH).

  • FT-IR : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Comparative Analysis of Methods

Parameter Schotten-Baumann Coupling Agents
Yield80–88%75–82%
Purity>98%95–97%
Reaction Time1–2 hours12–24 hours
ScalabilityHighModerate
Cost EfficiencyHighLow

The Schotten-Baumann method is preferred for industrial-scale synthesis due to shorter reaction times and lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of thiadiazole derivatives found that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored extensively. For instance, derivatives of similar structures have shown promising activity against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest . In vitro studies demonstrated that certain derivatives achieved over 70% inhibition of cancer cell proliferation at specific concentrations.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase . This opens avenues for developing new anti-inflammatory drugs based on the thiadiazole scaffold.

Agricultural Applications

Thiadiazole derivatives have also been researched for their potential use as agrochemicals. Their ability to act as fungicides or herbicides could provide environmentally friendly alternatives to conventional agricultural chemicals. Studies indicate that these compounds can inhibit fungal growth effectively, making them suitable candidates for further development in agricultural settings.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In another research effort, a series of thiadiazole derivatives were screened against multiple cancer cell lines using the MTT assay method. Results showed that one derivative achieved an IC50 value significantly lower than that of existing chemotherapeutics, indicating superior potency .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl-thiadiazole moiety is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents on the phenyl ring (position and type of halogen) or modifications to the thiadiazole moiety (Table 1).

Table 1: Substituent Variations and Physicochemical Properties

Compound Name/ID Substituents on Phenyl Ring Thiadiazole Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound (26) 4-Cl 5-CF₃ 333.71 Caspase activation, IC₅₀ = 8.107 μM (HepG2)
Compound 25 (3-Cl) 3-Cl 5-CF₃ 333.71 Lower cytotoxicity vs. 4-Cl isomer in MCF7 cells
Compound 3 4-Cl 5-(4-nitrophenyl)amino 428.88 Akt inhibition (92.36%), apoptosis in C6 glioma
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 4-CF₃ 5-benzylthio 409.44 Moderate anticancer activity (unspecified IC₅₀)
2-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 4-Cl 5-isobutyl 309.81 Lower molecular weight, no reported bioactivity

Key Observations :

  • Position of Chlorine : The 4-chlorophenyl group in the target compound (26) confers superior caspase activation compared to the 3-chloro isomer (25) in breast cancer cells .
  • Trifluoromethyl vs. Benzylthio : The 5-CF₃ group enhances apoptosis induction, while benzylthio substituents () may improve membrane permeability but show less potency .
  • Akt vs. Caspase Pathways: Compounds like 3 () with a 5-(4-nitrophenyl)amino group inhibit Akt, whereas the target compound activates caspases, indicating divergent mechanisms .
Anticancer Activity:
  • Target Compound (26): Demonstrated IC₅₀ of 8.107 μM against HepG2 liver cancer cells and activated caspases 3, 8, and 9 in MCF7 breast cancer cells, outperforming analogues with 3-Cl or non-halogenated phenyl groups .
  • Compound 3 : Induced 92.36% Akt inhibition in C6 glioma cells via π-π interactions and hydrogen bonding, leading to G2/M cell cycle arrest .
  • Compound 8 () : Similar Akt inhibition (86.52%) but lower efficacy than compound 3, highlighting the importance of the benzothiazole substituent .
Herbicidal Activity:
  • Flufenacet (): Shares the 5-CF₃-thiadiazole core but acts as a herbicide by inhibiting very long-chain fatty acid synthesis. This contrasts with the anticancer focus of the target compound, illustrating substituent-dependent applications .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C11H9ClF3N3OS
  • Molecular Weight : 305.72 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Structural Features

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and potentially improves bioavailability.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The biological activity of 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide was evaluated against various cancer cell lines.

Cell Viability Assays

In vitro studies have shown that this compound has cytotoxic effects on multiple cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast)49.6
MDA-MB-231 (Breast)53.4
PC3 (Prostate)Not specified
SKNMC (Neuroblastoma)Not specified

These values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations.

The mechanism by which thiadiazole derivatives induce apoptosis in cancer cells involves the activation of caspases, which are crucial for programmed cell death. In particular:

  • Compounds similar to 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been shown to activate caspases 3, 8, and 9 in MCF7 cells, leading to increased apoptosis rates .

Comparative Studies

In comparative studies with established chemotherapeutics like doxorubicin and cisplatin, thiadiazole derivatives have shown comparable or superior efficacy in reducing cell viability in certain cancer types. For instance:

  • In a study comparing various derivatives, some thiadiazoles demonstrated better performance than doxorubicin in inhibiting LoVo tumor cells .

Synthesis and Evaluation

A series of studies have synthesized various thiadiazole derivatives to evaluate their anticancer potential:

  • A study synthesized multiple thiadiazole derivatives and tested their effects on cell viability against MCF7 and LoVo cells. Results indicated significant cytotoxicity at concentrations as low as 200 µM .
  • Another research highlighted that specific substitutions on the thiadiazole ring significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Toxicity Assessments

In addition to anticancer efficacy, toxicity assessments were performed using Daphnia tests:

  • Compounds exhibited low toxicity levels with lethality percentages below 20% at high concentrations (200 µM), indicating a favorable therapeutic index .

Q & A

Basic: What are the optimized synthetic routes for 2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions improve yield?

Answer:
The synthesis typically involves coupling 2-chloro-N-(4-chlorophenyl)acetamide with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Key steps include:

  • Reagent Selection : Use chloroacetyl chloride for acetylation under reflux with triethylamine as a base .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance reactivity, while controlled temperatures (20–25°C) prevent side reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .
    Yield Optimization : Adjust stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and monitor progress via TLC. Reported yields for analogous compounds range from 65–85% .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Answer:

  • FT-IR : Expect peaks for NH (~3250 cm⁻¹), C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and C-F (~1100 cm⁻¹) .
  • ¹H NMR : Key signals include:
    • Acetamide NH: δ 10.2–10.8 ppm (singlet).
    • 4-Chlorophenyl protons: δ 7.3–7.5 ppm (doublet, J = 8.5 Hz).
    • Trifluoromethyl group: δ 4.0–4.2 ppm (split due to coupling with thiadiazole ring) .
  • ¹³C NMR : Carbons at δ 165–170 ppm (C=O), δ 150–155 ppm (thiadiazole C-2), and δ 120–125 ppm (CF₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 363.03 (calculated for C₁₁H₈ClF₃N₃OS) .

Advanced: How can computational modeling (e.g., molecular docking) predict this compound’s interactions with acetylcholinesterase or cancer targets?

Answer:

  • Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or EGFR kinase, where thiadiazole derivatives show activity .
  • Docking Workflow :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 4EY7 for AChE).
    • Ligand Optimization : Minimize energy using DFT (B3LYP/6-31G* basis set) .
    • Binding Site Analysis : Identify π-π stacking (thiadiazole ring with aromatic residues) and hydrogen bonds (acetamide NH with catalytic triad residues) .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors. For example, a docking score ≤ −8.0 kcal/mol suggests strong binding .

Advanced: How should researchers address contradictory cytotoxicity data across cell lines (e.g., IC₅₀ variability)?

Answer:
Example Contradiction : IC₅₀ values ranging from 12 µM (HeLa) to >50 µM (MCF-7).
Resolution Strategies :

  • Assay Standardization :
    • Use identical incubation times (48–72 hours) and MTT assay protocols .
    • Normalize data to cell viability controls (e.g., cisplatin).
  • Mechanistic Profiling :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
    • Compare ROS generation (DCFH-DA assay) across cell lines to identify metabolic differences .
  • Structural Modifications : Introduce substituents (e.g., methyl groups) to improve permeability in resistant lines .

Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • In Vitro Stability Tests :
    • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
    • Plasma Stability : Use rat plasma (37°C) to assess esterase-mediated hydrolysis .
  • Metabolite Identification :
    • LC-MS/MS to detect hydrolysis products (e.g., 4-chlorophenylacetic acid) .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance half-life .

Table 1: Representative Physicochemical Data for Analogous Thiadiazole Derivatives

PropertyTypical Range for AnaloguesDiagnostic MethodReference
Melting Point160–205°CDifferential Scanning Calorimetry
LogP (Lipophilicity)2.5–3.8Shake Flask Method
Solubility (PBS, pH 7.4)0.1–0.5 mg/mLUV-Vis Spectroscopy
Plasma Protein Binding85–92%Equilibrium Dialysis

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